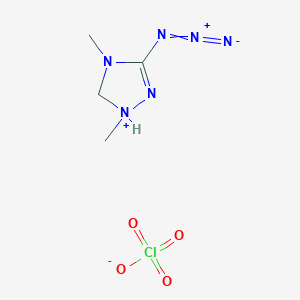
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a triazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate typically involves the reaction of 1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium with sodium azide in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The production process would also incorporate purification steps to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azides and other nitrogen-containing compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper or other transition metals. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Similar in structure but contains a hexafluorophosphate counterion instead of perchlorate.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains a tetrafluoroborate counterion and different substituents on the imidazolium ring.
Uniqueness
3-Azido-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium perchlorate is unique due to its specific combination of the azido group and the triazolium ring, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in synthesis and materials science .
Propiedades
Número CAS |
828268-58-2 |
|---|---|
Fórmula molecular |
C4H9ClN6O4 |
Peso molecular |
240.60 g/mol |
Nombre IUPAC |
3-azido-1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;perchlorate |
InChI |
InChI=1S/C4H8N6.ClHO4/c1-9-3-10(2)7-4(9)6-8-5;2-1(3,4)5/h3H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
JKZKZVAVPNXNFE-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C(=N1)N=[N+]=[N-])C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
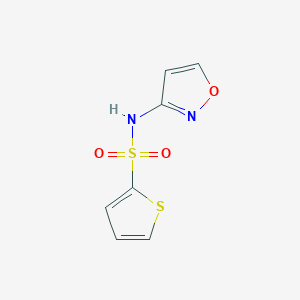
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

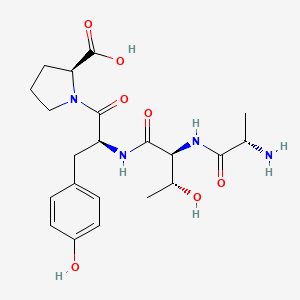
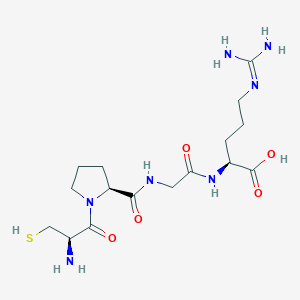
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
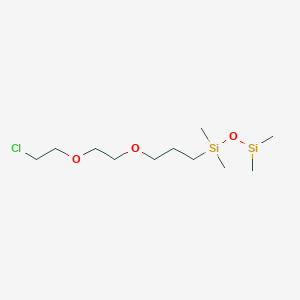
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

